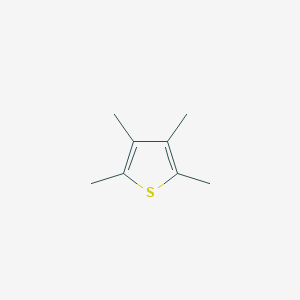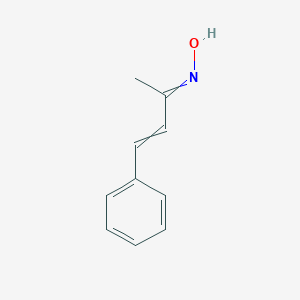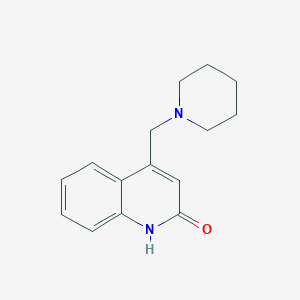
Diperchloryloxybismuthanyl perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diperchloryloxybismuthanyl perchlorate is a chemical compound that features a bismuth center coordinated to perchlorate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diperchloryloxybismuthanyl perchlorate typically involves the reaction of bismuth compounds with perchloric acid or perchlorate salts. One common method includes reacting bismuth trioxide with perchloric acid under controlled conditions to form the desired compound. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This process includes optimizing reaction conditions to achieve higher yields and purity. Multiple purification steps, such as recrystallization and chromatography, are often employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Diperchloryloxybismuthanyl perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding bismuth(V) species.
Reduction: Reduction reactions can convert this compound into lower oxidation state bismuth compounds.
Substitution: This compound can undergo substitution reactions, particularly at the perchlorate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Formation of bismuth(V) species.
Reduction: Formation of lower oxidation state bismuth compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Diperchloryloxybismuthanyl perchlorate has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an active ingredient in certain medications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of diperchloryloxybismuthanyl perchlorate involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For example, in biological systems, it may interact with cellular proteins, affecting their function and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Shares structural similarities but differs in its pharmacological effects.
Phenylpropanolamine: Similar in structure but has different applications and effects.
Uniqueness
Diperchloryloxybismuthanyl perchlorate is unique due to its specific coordination of bismuth and perchlorate groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
14059-45-1 |
|---|---|
Molecular Formula |
BiCl3O12 |
Molecular Weight |
507.33 g/mol |
IUPAC Name |
bismuth;triperchlorate |
InChI |
InChI=1S/Bi.3ClHO4/c;3*2-1(3,4)5/h;3*(H,2,3,4,5)/q+3;;;/p-3 |
InChI Key |
VDQDGCAHVVNVDM-UHFFFAOYSA-K |
SMILES |
O=Cl(=O)(=O)O[Bi](OCl(=O)(=O)=O)OCl(=O)(=O)=O |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















